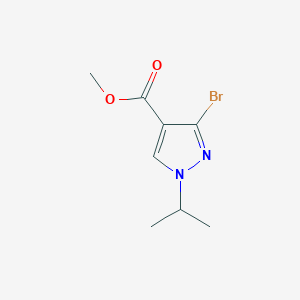

Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

methyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3 |

InChI Key |

LCZAHFVHKVTJHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 3-Amino-1-Isopropyl-1H-Pyrazole-4-Carboxylate

A common route involves brominating the amino group of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1787974-11-1). This method employs diazotization followed by Sandmeyer-type bromination:

- Diazotization : The amino group is treated with sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl) at −5°C to 5°C to form a diazonium salt.

- Bromination : The diazonium salt reacts with copper(I) bromide (CuBr) or potassium difluoromethyl trifluoroborate (KDFMT) to replace the diazo group with bromine.

Direct Bromination Using Halogenating Agents

Alternative protocols use tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile:

- Procedure : Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is treated with t-BuONO and CuBr₂ at 60–65°C for 2–24 hours.

- Yield : 66–81%.

- Advantages : Avoids diazotization, simplifying the workflow.

Cyclization of Hydrazine Derivatives with β-Keto Esters

Hydrazine-β-Keto Ester Condensation

This method constructs the pyrazole core in situ:

- Hydrazine Formation : 3-Chloro-5-R₁-2-hydrazinopyridine reacts with maleic diester in alkaline conditions to form a dihydro-pyrazole intermediate.

- Bromination : The intermediate is treated with phosphorus oxybromide (POBr₃) at 80–90°C to introduce bromine.

- Yield : ~90% with minimized hydrolysis byproducts.

- Key Insight : Sodium bicarbonate exclusion reduces side reactions.

Esterification of 3-Bromo-1-Isopropyl-1H-Pyrazole-4-Carboxylic Acid

Acid-Catalyzed Esterification

The carboxylic acid derivative (CAS 83672029) is esterified using methanol and sulfuric acid:

- Procedure : Reflux the acid with excess methanol and H₂SO₄ (5–10 mol%) for 6–12 hours.

- Yield : >95% conversion (theoretical).

- Limitation : Requires high-purity acid, which may necessitate additional purification steps.

Comparative Analysis of Methods

Optimization Strategies and Challenges

- Temperature Control : Diazotization and bromination require strict低温 control (−5°C to 5°C) to prevent decomposition.

- Catalyst Selection : Cuprous oxide (Cu₂O) improves coupling efficiency in diazonium reactions, while potassium persulfate (K₂S₂O₈) enhances oxidation in later stages.

- Byproduct Management : Isomer formation is mitigated using regioselective bromination agents like KDFMT.

Industrial-Scale Considerations

- Cost Efficiency : Direct bromination with t-BuONO/CuBr₂ is preferred for large-scale production due to fewer steps.

- Environmental Impact : Acetonitrile and ethyl acetate are prioritized as green solvents.

- Safety : Phosphorus oxybromide requires handling under inert conditions due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile, and bases like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted pyrazoles

- Oxidized or reduced derivatives

- Carboxylic acids from ester hydrolysis

Scientific Research Applications

Antitumor Activity

Research indicates that methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate exhibits significant antitumor properties. It has been studied for its ability to inhibit specific proteins involved in cancer cell proliferation, particularly targeting Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis .

Enzyme Inhibition Studies

This compound has been evaluated for its binding affinity to various biological targets, including enzymes and receptors. Interaction studies reveal that it can effectively inhibit certain enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction.

Pesticidal Activity

Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate has been explored as a potential pesticide due to its structural similarity to other bioactive compounds. It serves as an intermediate in the synthesis of more complex pyrazole derivatives that exhibit antifungal and insecticidal properties .

Synthesis of Agrochemicals

The compound plays a crucial role in the synthesis of anthranilamide-based pesticides, which are known for their effectiveness against a variety of agricultural pests . The efficient production methods developed for this compound enhance its applicability in agricultural chemistry.

Synthesis Techniques

The synthesis of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate typically involves several steps:

- Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Bromination : Subsequent bromination reactions introduce the bromine atom at the 3-position.

- Carboxylation : Finally, carboxylation steps yield the carboxylate functional group necessary for biological activity.

These methods allow for high yields and purity, facilitating further research into its applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and ester group can influence its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several pyrazole-based esters, differing primarily in substituents and ester groups. Key analogs include:

Key Observations :

- The highest structural similarity (0.89) is observed with 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid , which lacks the isopropyl group and ester moiety, highlighting the importance of these groups in differentiation .

- Ethyl 3-bromo-1H-pyrazole-4-carboxylate (MW 219.04 ) differs only in the ester group (ethyl vs. methyl) and the absence of the isopropyl substituent, leading to reduced steric hindrance and altered lipophilicity.

Physicochemical Properties

- Molecular Weight : The target compound (MW 247.09) is heavier than ethyl analogs (e.g., 219.04 ) due to the isopropyl group.

- Solubility : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters, but the isopropyl group may further reduce solubility by increasing hydrophobicity.

- Stability : Bromine at position 3 increases electrophilicity, making the compound prone to nucleophilic substitution. The isopropyl group may slow hydrolysis of the ester compared to less bulky analogs .

Biological Activity

Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a bromine atom at the 3-position and an isopropyl group at the 1-position of the pyrazole ring, this compound has a molecular formula of C10H12BrN2O2 and a molecular weight of approximately 261.12 g/mol . Its unique structure contributes to its interactions with various biological targets, making it a candidate for drug development.

The biological activity of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is primarily attributed to its ability to bind with specific enzymes and receptors. Interaction studies have shown that this compound can exhibit significant binding affinity, which is crucial for understanding its mechanism of action . The compound's structure allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity and leading to therapeutic effects.

Biological Activity Overview

Research indicates that methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate demonstrates various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead in developing new drugs targeting bacterial infections .

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Antiparasitic Effects : Similar pyrazole derivatives have shown efficacy against parasites, suggesting potential applications in treating parasitic infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate, we can compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate | C11H14BrN2O2 | Similar properties; ethyl group instead of methyl |

| Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C10H12BrN2O2 | Different position of bromine; unique reactivity |

| Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate | C10H13N3O2 | Amino group instead of bromo; different biological profile |

This table highlights how variations in substituents can influence the biological properties and reactivity of pyrazole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate:

- Synthesis and Yield : The synthesis typically involves multi-step reactions yielding significant amounts of the target compound. For example, reactions using copper(I) bromide and other reagents have been reported to yield approximately 35% .

- Biological Evaluation : In vitro studies have demonstrated antimicrobial efficacy against various bacterial strains, supporting its potential as a therapeutic agent . Further investigations into its anti-inflammatory properties are ongoing.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the pyrazole ring can significantly alter biological activity. For instance, changes in substituent groups have been correlated with variations in binding affinity and potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.